
5-Bromo-2-pentylisoindole-1,3-dione
Overview
Description
5-Bromo-2-pentylisoindole-1,3-dione: is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes a bromine atom at the 5th position and a pentyl group at the 2nd position of the isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentylisoindole-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones. The reaction conditions typically involve the use of solvents like toluene and catalysts such as glacial acetic acid .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale condensation reactions using phthalic anhydride and primary amines. The process may include steps like purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-pentylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-pentylisoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of multifunctionalized isoindole-1,3-diones .
Biology and Medicine: Isoindole-1,3-dione derivatives have shown promising biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, colorants, and polymer additives. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-pentylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, isoindole-1,3-dione derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and the functional groups attached to the core structure.
Comparison with Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
5-Bromo-1-methylindoline-2,3-dione: Another brominated derivative with potential biological activities.
N-substituted-isoindoline-1,3-dione: These derivatives have shown good anticonvulsant activity compared to sodium valproate.
Uniqueness: 5-Bromo-2-pentylisoindole-1,3-dione is unique due to the presence of both a bromine atom and a pentyl group, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-pentylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXBDJKCZWHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


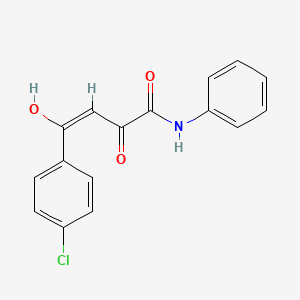
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)
![2-[(3-carboxypropanoyl)(methyl)amino]benzoic acid](/img/structure/B3832143.png)
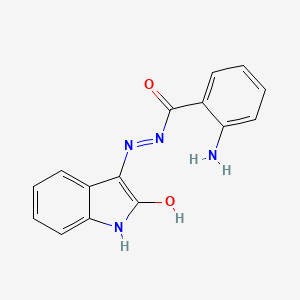
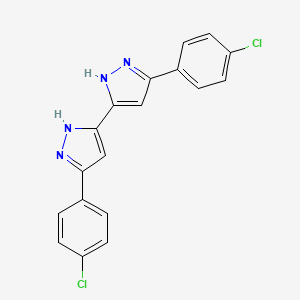
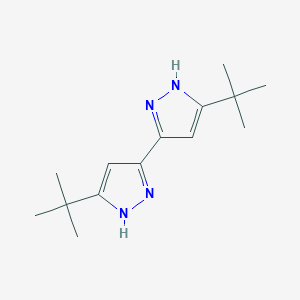
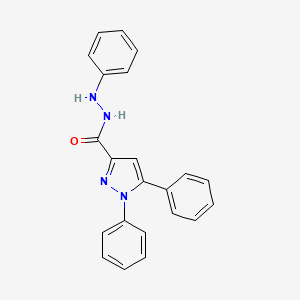
![N'-[(2Z)-1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)propan-2-ylidene]-2-hydroxybenzohydrazide](/img/structure/B3832185.png)
![3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B3832194.png)
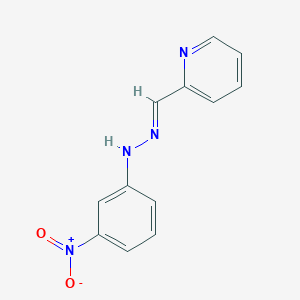
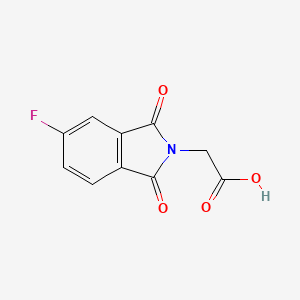
![1,2-Oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B3832218.png)
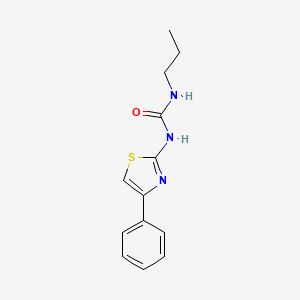
![N,N-dimethyl-4-(5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B3832229.png)
